molecular formula C10H13N3O2 B13350684 6-Amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

6-Amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B13350684
M. Wt: 207.23 g/mol
InChI Key: VQZNEVCSMAQHBT-UHFFFAOYSA-N
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Description

6-Amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide hydrochloride (CAS 1823548-27-1) is an organic compound with a modified quinoline structure, presented as its hydrochloride salt to enhance solubility in polar solvents for experimental convenience . This compound features a hexahydroquinoline core substituted with an amino group at the 6-position and a carboxamide group at the 3-position, making it a valuable intermediate for the development of bioactive molecules . The simultaneous presence of amino and carbonyl functional groups offers versatile handles for further chemical modifications, allowing researchers to create diverse libraries of compounds for screening . The hexahydroquinoline scaffold is of significant interest in medicinal chemistry due to its association with various pharmacological properties; structurally related derivatives have been investigated for their potential to overcome multidrug resistance (MDR) in cancer cells by inhibiting P-glycoprotein (P-gp) efflux pumps . Other research into hexahydroquinoline derivatives has highlighted their potential as antitumor, antimicrobial, and anti-inflammatory agents, suggesting the 6-amino-2-oxo derivative is a promising scaffold for exploration in these therapeutic areas . This product is intended for research and development purposes only by technically qualified individuals. It is not intended for use in foods, cosmetics, drugs, human or veterinary therapeutics, or any other consumer applications. All information provided is for research reference purposes.

Properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

6-amino-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C10H13N3O2/c11-6-1-2-8-5(3-6)4-7(9(12)14)10(15)13-8/h4,6H,1-3,11H2,(H2,12,14)(H,13,15)

InChI Key

VQZNEVCSMAQHBT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1N)C=C(C(=O)N2)C(=O)N

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of quinoline derivatives typically involves a multi-component reaction (MCR) that includes aromatic aldehydes, dimedone, acetoacetanilide, and ammonium acetate. This approach allows for the rapid assembly of complex molecules without isolating intermediates, reducing waste and increasing efficiency.

Step-by-Step Synthesis

  • Condensation Reaction : Mix acetoacetanilide, aromatic aldehyde, dimedone, and ammonium acetate in a suitable solvent or under solvent-free conditions.
  • Catalysis : Add the chosen Lewis acid catalyst to facilitate the reaction.
  • Reaction Conditions : Heat the mixture at 70°C for several hours.
  • Workup : Cool the reaction mixture, filter the precipitate, and wash with a suitable solvent.
  • Purification : Recrystallize the product from a suitable solvent to achieve high purity.

Analysis of Synthesized Compounds

Spectroscopic Analysis

Physical Properties

Research Outcomes and Applications

Quinoline derivatives, including 6-Amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide , have potential applications in medicine due to their biological activities. These compounds can act as anticancer agents by modulating efflux pumps or intercalating into DNA, disrupting replication and transcription.

Data Table: General Synthesis Conditions for Quinoline Derivatives

Component Role Typical Conditions
Acetoacetanilide Starting Material 1 equivalent
Aromatic Aldehyde Starting Material 1 equivalent
Dimedone Starting Material 1 equivalent
Ammonium Acetate Catalyst/Reagent Excess
Solvent Reaction Medium Ethanol or solvent-free
Catalyst Lewis Acid Silica-supported iron trifluoroacetate or iron trichloroacetate
Temperature Reaction Temperature 70°C
Time Reaction Duration Several hours

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The oxo group can be reduced to form hydroxyl derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

6-Amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The table below summarizes structural variations and their implications:

Compound Name Substituents Key Properties/Applications References
6-Amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide (Target) - 6-Amino
- 3-Carboxamide
Hypothesized enhanced solubility and binding affinity due to amino group. -
N-(3-Pyridylmethyl)-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide - 4-Hydroxy
- N-(3-Pyridylmethyl)
Potent analgesic; polymorphism (α- and β-forms) affects activity (α-form: 64% pain reduction).
Tb³⁺ Complex with 1-(Furan-2-ylmethyl)-4-hydroxy-2-oxo-...-3-carboxamide - 4-Hydroxy
- 1-(Furan-2-ylmethyl)
Luminescent probe for chlorogenic acid (ChA) detection; static/dynamic quenching constants: KS = 5.97⋅10⁴ M⁻¹, KD = 1.05⋅10⁴ M⁻¹.
Ethyl 6-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate - 6-Methyl
- 3-Ethyl ester
Intermediate in organic synthesis; lacks carboxamide’s hydrogen-bonding capability.
2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide - 2,5-Dioxo Higher oxidation state; potential altered reactivity in drug development.
N-(2,5-Dimethoxyphenyl)-2,5-dioxo-1-phenyl-...-3-carboxamide (5773-0094) - 2,5-Dioxo
- N-(2,5-Dimethoxyphenyl)
Anticancer screening candidate; logP = 2.649, moderate solubility (logSw = -3.19).

Physicochemical and Structural Insights

  • Solubility and Polymorphism: The N-(3-pyridylmethyl) analog’s poor aqueous solubility necessitated administration as a suspension, with polymorphism significantly impacting efficacy . The 6-amino group in the target compound may mitigate such issues by increasing polarity. Ethyl 6-methyl-3-carboxylate derivatives (e.g., ) lack the carboxamide’s hydrogen-bonding capacity, reducing interaction with biological targets.
  • Crystallinity and Stability: X-ray studies of the N-(3-pyridylmethyl) analog revealed triclinic crystalline phases in the α-form, correlating with higher analgesic activity . Stability studies for the 6-amino analog are warranted to assess polymorphic risks.

Biological Activity

6-Amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide (often referred to as 6-AHQC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The chemical formula for 6-AHQC is C10H12N3O2C_{10}H_{12}N_3O_2 with a CAS number of 294210-79-0. It belongs to the class of hexahydroquinoline derivatives, which are recognized for their potential therapeutic applications.

The biological activity of 6-AHQC is primarily attributed to its ability to interact with various molecular targets within biological systems. It has been shown to inhibit specific enzymes and proteins that are crucial for cellular function and signaling pathways. The compound's mechanism involves:

  • Enzyme Inhibition : 6-AHQC has demonstrated the capacity to inhibit enzymes involved in metabolic processes.
  • Receptor Interaction : It may interact with neurotransmitter receptors, influencing neurological functions.

These interactions lead to a range of biological effects including anti-inflammatory and neuroprotective properties.

Biological Activities

Research has highlighted several key biological activities associated with 6-AHQC:

  • Anticancer Activity :
    • Studies indicate that derivatives of hexahydroquinoline exhibit cytotoxic effects against various cancer cell lines.
    • For instance, compounds related to 6-AHQC have shown potential in inhibiting tumor growth through apoptosis induction.
  • Antimicrobial Properties :
    • The compound has been evaluated for its antibacterial and antifungal activities. Research suggests it can effectively combat certain strains of bacteria and fungi.
  • Neuroprotective Effects :
    • Evidence suggests that 6-AHQC may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases.
  • Anti-inflammatory Effects :
    • The compound has been noted for its ability to reduce inflammation in various models, indicating potential use in inflammatory diseases.

Case Studies

Several studies have investigated the biological effects of 6-AHQC:

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of hexahydroquinoline derivatives. The results indicated that certain derivatives exhibited IC50 values in the nanomolar range against breast cancer cell lines, suggesting strong anticancer potential .

Study 2: Neuroprotection

Research conducted on neuronal cell cultures demonstrated that treatment with 6-AHQC significantly reduced cell death induced by oxidative stress. The study highlighted the compound's ability to enhance cell viability by modulating oxidative stress pathways .

Study 3: Antimicrobial Activity

In vitro tests revealed that 6-AHQC exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were comparable to those of standard antibiotics .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerIC50 values in the nanomolar range
AntimicrobialEffective against S. aureus and E. coli
NeuroprotectionIncreased cell viability under oxidative stress
Anti-inflammatoryReduced inflammation in models

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal RangeImpact on Yield/PurityReference
Catalyst (HBTU)1.1 mol equivalentsEnhances coupling efficiency
Solvent (DMF)Anhydrous, 0°C to RTReduces side reactions
Reaction Time12–24 hoursEnsures complete cyclization

Basic: Which spectroscopic and analytical techniques are recommended for structural characterization of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the hexahydroquinoline core and carboxamide substituents .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolve stereochemistry of the bicyclic system if single crystals are obtainable .
  • IR Spectroscopy : Identify carbonyl (C=O) stretches (1650–1750 cm1^{-1}) and amine N-H bonds (3300 cm1^{-1}) .

Advanced: How can researchers resolve contradictions in biological activity data across different assay systems?

Methodological Answer:

  • Assay Standardization : Replicate assays under controlled conditions (pH, temperature, cell lines) to identify variability sources .
  • Control Experiments : Include positive/negative controls (e.g., known enzyme inhibitors) to validate assay sensitivity .
  • Computational Modeling : Perform molecular docking to predict binding affinities to targets like enzymes or receptors, correlating with experimental IC50_{50} values .

Q. Example Workflow :

Conduct dose-response curves in parallel assays (e.g., enzymatic vs. cell-based).

Use statistical tools (ANOVA) to assess significance of discrepancies.

Validate via SPR (Surface Plasmon Resonance) for direct binding kinetics .

Advanced: What strategies are effective for elucidating structure-activity relationships (SAR) of derivatives?

Methodological Answer:

  • Systematic Substitution : Modify the amino group (position 6) and carboxamide (position 3) to assess impact on bioactivity .
  • In Silico Screening : Use QSAR models to predict activity of virtual libraries before synthesis .
  • Biological Profiling : Test derivatives against panels of targets (e.g., kinases, GPCRs) to identify selectivity trends .

Q. Table 2: SAR Insights from Analogous Compounds

Derivative ModificationObserved Bioactivity ChangeReference
Trifluoromethyl additionIncreased metabolic stability
Methylation at position 2Reduced cytotoxicity

Basic: What protocols are recommended for evaluating the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C; analyze degradation via HPLC at 0, 6, 24 hours .
  • Thermal Stability : Store at 40°C/75% RH for 4 weeks; monitor by TLC/NMR for decomposition .
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and assess photodegradation products .

Advanced: How can computational methods predict binding modes to biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with enzyme active sites (e.g., aromatase or kinases) .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (50–100 ns) to assess binding stability .
  • Free Energy Calculations : Apply MM-GBSA to predict binding affinities and validate with experimental IC50_{50} .

Q. Key Findings :

  • The carboxamide group forms hydrogen bonds with catalytic residues (e.g., Asp/Glu in enzymes) .
  • Hydrophobic interactions with the hexahydroquinoline core enhance target selectivity .

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